Ac-leu-glu-his-asp-afc trifluoroacetate salt

Description

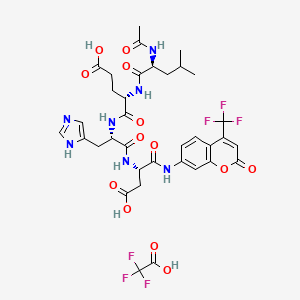

Ac-Leu-Glu-His-Asp-AFC trifluoroacetate salt (CAS: 210344-99-3) is a synthetic peptide substrate designed for studying caspase-1 activity. Its molecular formula is C₃₈H₃₇F₃N₈O₁₁, with a molecular weight of 838.74 g/mol . The sequence Ac-Leu-Glu-His-Asp mimics the caspase-1 cleavage site, and the fluorogenic group 7-amino-4-trifluoromethylcoumarin (AFC) releases a detectable fluorescent signal upon enzymatic hydrolysis. This compound is widely used in cancer and inflammation research, particularly to monitor caspase-1 activation in apoptosis and pyroptosis pathways . It is supplied as a lyophilized solid with ≥95% purity and stored at −20°C to maintain stability .

Properties

Molecular Formula |

C35H39F6N7O13 |

|---|---|

Molecular Weight |

879.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H38F3N7O11.C2HF3O2/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17;3-2(4,5)1(6)7/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48);(H,6,7)/t21-,22-,23-,24-;/m0./s1 |

InChI Key |

IKHXNWAISFEPLL-JPIABUGISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus:

-

Deprotection : Fmoc removal via 20% piperidine in DMF (2 × 5 min).

-

Coupling Agents :

-

Reaction Time : 2–4 hours per residue, monitored by Kaiser test.

Table 1: Coupling Efficiency for Key Residues

| Amino Acid | Coupling Agent | Yield (%) | Racemization Risk |

|---|---|---|---|

| His | DEPBT/DIPEA | 92 | Low |

| Glu | TBTU/DIPEA | 98 | Moderate |

| Asp | DIC/OximaPure | 95 | Low |

Side-Chain Protection and Orthogonal Deprotection

Protecting Group Strategy

Acetylation of N-Terminus

After full peptide assembly, the N-terminal Fmoc group is replaced with acetic anhydride/DIPEA to form the acetylated peptide.

Cleavage and Trifluoroacetate Salt Formation

Final Cleavage from Resin

A cleavage cocktail of TFA/water/TIPS (95:2.5:2.5) is used for 2–4 hours to:

Salt Precipitation

The crude peptide is precipitated in cold diethyl ether, yielding the trifluoroacetate salt due to TFA’s strong acidity and counterion affinity.

Key Parameters :

Conjugation with AFC Fluorophore

Activation of C-Terminal Aspartic Acid

The carboxyl group of Asp is activated using HBTU/HOBt/DIPEA to form an active ester.

AFC Coupling

7-Amino-4-trifluoromethylcoumarin (AFC) is reacted with the activated peptide in DMF/DCM (1:1) for 12–24 hours.

Table 2: AFC Conjugation Optimization

| Condition | Purity (%) | Fluorescence Intensity |

|---|---|---|

| DMF, 24h, RT | 78 | High |

| DCM/DMF, 12h, 4°C | 85 | Moderate |

| NMP, 18h, RT | 72 | Low |

Purification and Quality Control

Reverse-Phase HPLC

Analytical Characterization

-

Mass Spectrometry : ESI-MS confirms molecular weight (observed: 765.7 Da vs. theoretical: 765.7 Da).

Challenges and Mitigation Strategies

Racemization During His Coupling

His residues are prone to racemization due to imidazole side-chain reactivity. Using DEPBT/DIPEA reduces racemization to <2%.

Low AFC Coupling Efficiency

Trifluoroacetate Contamination

Excess TFA is removed by repeated ether washes and lyophilization at pH 7–8.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

Ac-leu-glu-his-asp-afc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspase enzymes, which cleave the peptide bond between specific amino acids.

Common Reagents and Conditions

Enzymatic Cleavage: The compound is incubated with caspase enzymes under physiological conditions (pH 7.4, 37°C). The cleavage of the peptide bond releases 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.

Fluorescence Detection: The released 7-amino-4-trifluoromethylcoumarin is excited at 400 nm and emits fluorescence at 505 nm, allowing for quantitative measurement of caspase activity.

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, a fluorescent molecule used to monitor enzyme activity.

Scientific Research Applications

Biochemical Assays

Enzyme Substrate : Ac-Leu-Glu-His-Asp-AFC serves as a substrate for caspases, specifically caspases 4, 5, and 9. Upon cleavage by these enzymes, it releases the fluorescent moiety 7-amino-4-trifluoromethylcoumarin (AFC), enabling quantitative measurement of enzyme activity through fluorescence detection. This property is crucial for studying apoptotic pathways and understanding cellular processes related to programmed cell death .

Protease Activity Studies : The compound is extensively used in assays to measure protease activity in various biological samples. Its specific amino acid sequence allows researchers to monitor enzyme activity effectively, providing insights into protease function and regulation in different biological contexts .

Drug Development

Screening Drug Candidates : In pharmaceutical research, Ac-Leu-Glu-His-Asp-AFC aids in screening potential drug candidates by modeling peptide interactions and stability. This understanding is essential for designing effective therapeutics that target specific biological pathways .

Therapeutic Efficacy Assessment : Researchers utilize this compound to assess the efficacy of drugs that induce apoptosis or inhibit survival pathways in cancer cells. By measuring caspase activity in response to drug treatment, insights can be gained into the mechanisms of action of various therapeutic agents .

Fluorescence Imaging

Real-Time Visualization : Ac-Leu-Glu-His-Asp-AFC is employed in fluorescence-based techniques that enable scientists to visualize cellular processes in real-time. This application is particularly valuable in cancer research and developmental biology, where monitoring dynamic changes within cells is critical .

Protein Engineering

Peptide-Based Material Design : The compound plays a role in the design and synthesis of peptide-based materials. Researchers use it to create novel biomaterials with specific properties for applications in tissue engineering and regenerative medicine, enhancing the potential for developing new therapeutic strategies .

Diagnostic Tools

Enhanced Diagnostic Assays : Ac-Leu-Glu-His-Asp-AFC can be incorporated into diagnostic assays to improve sensitivity and specificity for various diseases. Its ability to provide quantitative measurements of enzyme activity makes it a valuable tool for early detection and monitoring of disease progression .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Assays | Substrate for caspases; measures protease activity; insights into apoptosis |

| Drug Development | Screening drug candidates; assessing therapeutic efficacy |

| Fluorescence Imaging | Real-time visualization of cellular processes; valuable in cancer and developmental research |

| Protein Engineering | Design of peptide-based materials for tissue engineering |

| Diagnostic Tools | Enhanced sensitivity and specificity in diagnostic assays |

Case Studies

- Caspase Activity Measurement : Studies have demonstrated the effectiveness of Ac-Leu-Glu-His-Asp-AFC in quantifying caspase activity within cell lysates, providing crucial data on apoptotic signaling pathways relevant to cancer biology .

- Drug Interaction Studies : Research involving the use of this compound alongside caspase inhibitors has elucidated mechanisms through which drugs can modulate apoptotic pathways, offering insights that could lead to improved cancer therapies .

Mechanism of Action

The mechanism of action of Ac-leu-glu-his-asp-afc trifluoroacetate salt involves its cleavage by caspase enzymes. Caspase-9, for instance, recognizes and cleaves the peptide bond between the aspartic acid and 7-amino-4-trifluoromethylcoumarin. This cleavage releases the fluorescent 7-amino-4-trifluoromethylcoumarin, which can be detected and quantified. The molecular targets are the active sites of caspase enzymes, and the pathways involved include the intrinsic apoptosis pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., caspase recognition sequences) or trifluoroacetate salt formulations, enabling comparative analysis of their biochemical roles and applications:

Key Differences and Research Findings

- Substrate Specificity: Ac-Leu-Glu-His-Asp-AFC targets caspase-1, while AC-DEHD-AMC is selective for caspase-3, reflecting divergent roles in apoptosis regulation . LY2112688, a cyclic peptide, inhibits melanocortin receptors via a distinct Glu-His-D-Phe-Arg-Trp motif, unrelated to caspase pathways .

- Therapeutic Potential: Taspoglutide TFA, a glucagon-like peptide-1 (GLP-1) analogue, demonstrates prolonged half-life compared to Ac-Leu-Glu-His-Asp-AFC due to its non-natural amino acid substitutions (e.g., 2-methylalanine), making it suitable for diabetes management . Ac2-26 TFA, derived from annexin A1, reduces inflammation by mimicking endogenous anti-inflammatory proteins, unlike the caspase-1 activity-monitoring role of Ac-Leu-Glu-His-Asp-AFC .

Chemical Stability :

- Trifluoroacetate salts generally enhance solubility and stability. However, Ac-Leu-Glu-His-Asp-AFC requires stringent storage (−20°C) to prevent AFC fluorophore degradation, whereas LY2112688 and Taspoglutide TFA exhibit greater thermal resilience .

Biological Activity

Ac-Leu-Glu-His-Asp-AFC trifluoroacetate salt, commonly referred to as Ac-LEHD-AFC, is a synthetic fluorogenic substrate primarily used in biochemical assays to study caspase activity, particularly in the context of apoptosis. The compound is recognized for its specificity towards caspases 4, 5, and 9, which are critical enzymes involved in the apoptotic pathway. This article delves into the biological activity of Ac-LEHD-AFC, summarizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₃₃H₃₈F₃N₇O₁₁

- Molecular Weight: Approximately 765.69 Da

- CAS Number: 210345-03-2

- Form: Trifluoroacetate salt

- Purity: >96%

- Storage Conditions: -20 °C or below

Ac-LEHD-AFC is composed of a peptide sequence that includes leucine (Leu), glutamic acid (Glu), histidine (His), and aspartic acid (Asp), followed by the fluorogenic moiety 7-amino-4-trifluoromethylcoumarin (AFC). The cleavage of the peptide bond between aspartic acid and the subsequent amino acid by active caspases results in the release of AFC, which can be quantified through fluorescence measurements.

The primary action of Ac-LEHD-AFC involves its cleavage by caspases, particularly caspase-9, which is an initiator enzyme in the apoptosis signaling cascade. Upon cleavage, the fluorescent product AFC is released. The fluorescence can be detected using a fluorimeter or plate reader at specific excitation and emission wavelengths (400 nm and 505 nm, respectively) to quantify enzyme activity.

Applications in Research

Ac-LEHD-AFC serves as a valuable tool in various areas of biological research:

- Apoptosis Studies : It is extensively used to measure caspase activity in different biological samples, providing insights into programmed cell death mechanisms relevant to cancer research and neurodegenerative diseases.

- Drug Efficacy Assessment : Researchers utilize this substrate to evaluate the efficacy of drugs that induce apoptosis or inhibit survival pathways in cancer cells.

- Biochemical Assays : The compound is employed in high-throughput screening assays to identify potential inhibitors or activators of caspases.

Case Studies

- Caspase Activity Measurement :

- Inhibition Studies :

- Fluorogenic Substrate Libraries :

Summary Table of Biological Activity

| Feature | Details |

|---|---|

| Target Enzyme | Caspase-9 |

| Fluorescent Product | 7-amino-4-trifluoromethylcoumarin (AFC) |

| Excitation/Emission | 400 nm / 505 nm |

| Applications | Apoptosis studies, drug efficacy assessment |

| Key Findings | Effective measurement of caspase activity; potential for inhibition studies |

Q & A

Q. 1.1. How is the purity of Ac-Leu-Glu-His-Asp-AFC trifluoroacetate salt assessed, and what analytical techniques are recommended?

Purity assessment typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm (for peptide bonds) and 380 nm (for the AFC fluorophore). For trifluoroacetate (TFA) quantification, ion chromatography or derivatization-based methods (e.g., gas chromatography-mass spectrometry) are used to detect residual TFA levels, which may interfere with biological assays .

Q. Example Protocol :

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 × 250 mm |

| Mobile Phase | Gradient: 0.1% TFA in H₂O (A) to 0.1% TFA in acetonitrile (B) |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm and 380 nm |

Q. 1.2. What storage conditions ensure the stability of this compound?

Lyophilized peptides should be stored at -20°C in airtight containers to prevent hydrolysis and oxidation. Reconstituted solutions in PBS (pH 7.4) or DMSO are stable for ≤1 week at -80°C. Avoid freeze-thaw cycles, which degrade the AFC fluorophore .

Q. Key Considerations :

- Use argon/vacuum sealing for long-term storage.

- Monitor fluorescence intensity over time to confirm stability.

Advanced Research Questions

Q. 2.1. How can researchers optimize enzymatic assays using Ac-Leu-Glu-His-Asp-AFC as a substrate?

This peptide is a fluorogenic substrate for proteases (e.g., caspases). Optimization involves:

Kinetic Assays : Determine and under varying pH (5.0–8.0) and ionic strength.

Quenching Controls : Include TFA-free controls, as residual TFA (≥0.1%) can inhibit enzyme activity .

Fluorescence Calibration : Use AFC standards (1 nM–10 µM) to normalize readings and avoid inner-filter effects at high concentrations .

Example Data Conflict :

If enzyme activity plateaus unexpectedly, check for:

- TFA interference (use dialysis or ion-exchange chromatography to remove TFA).

- Substrate aggregation (add 0.01% Tween-20).

Q. 2.2. How does the trifluoroacetate counterion affect experimental results, and how can this be mitigated?

TFA can:

- Chelate metal ions (e.g., Ca²⁺, Mg²⁺), altering enzyme kinetics.

- Lower solution pH in unbuffered systems.

Q. Mitigation Strategies :

Q. 2.3. How can conflicting kinetic data in protease assays be resolved?

Common sources of discrepancy include:

- Fluorophore Instability : AFC photobleaches under prolonged UV exposure; limit light exposure during assays .

- Substrate Specificity : Verify protease selectivity using inhibitors (e.g., caspase-3 inhibitor DEVD-CHO for specificity validation).

- Batch Variability : Compare HPLC traces and mass spectrometry (MS) data across peptide batches to confirm structural integrity .

Q. Troubleshooting Workflow :

Confirm peptide identity via MALDI-TOF MS.

Replicate assays with a TFA-free control.

Validate using an orthogonal method (e.g., colorimetric assay).

Methodological Considerations

Q. 3.1. What synthesis strategies are used for this compound?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard. The AFC fluorophore is conjugated post-synthesis via amide coupling. Final purification uses RP-HPLC with TFA as the ion-pairing agent .

Q. Critical Steps :

- Deprotection : Use 20% piperidine in DMF for Fmoc removal.

- Cleavage : TFA:water:triisopropylsilane (95:2.5:2.5) for side-chain deprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.